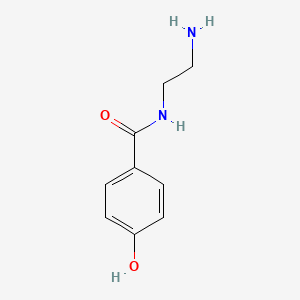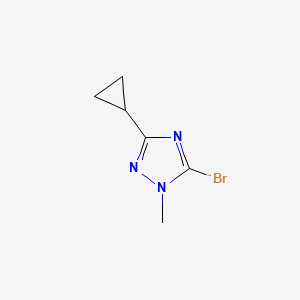![molecular formula C21H22ClN3O3 B2483768 1-[(4-Chlorophenyl)methyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one CAS No. 941977-96-4](/img/structure/B2483768.png)
1-[(4-Chlorophenyl)methyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)methyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazinone core, substituted with a chlorophenyl group and a dimethoxyphenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazinone core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups through various substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-[(4-Chlorophenyl)methyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound, potentially altering its pharmacological properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted pyrazinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)methyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it a valuable tool for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Chlorophenyl)methyl]-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
Pyrazinone derivatives: These compounds share the pyrazinone core but differ in their substituents, leading to variations in their chemical and biological properties.
Chlorophenyl derivatives: Compounds with a chlorophenyl group may exhibit similar reactivity and applications but differ in their overall structure and function.
Dimethoxyphenyl derivatives: These compounds contain the dimethoxyphenyl group and may have similar pharmacological properties but differ in their core structure.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-27-18-8-5-15(13-19(18)28-2)9-10-23-20-21(26)25(12-11-24-20)14-16-3-6-17(22)7-4-16/h3-8,11-13H,9-10,14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSDUDIESQHAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2483687.png)
![2-Amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2483689.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2483691.png)


![N-ethyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2483696.png)

![1'-(4-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483699.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)



![3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2483707.png)

